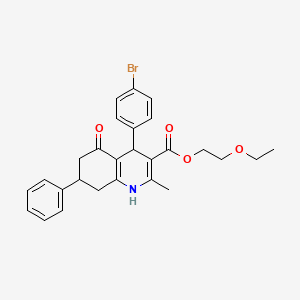![molecular formula C22H17N3O B11683914 2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11683914.png)
2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline ring, a naphthalene moiety, and a hydrazide functional group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and naphthaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the quinoline and naphthalene moieties contributes to its ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-QUINOLINE-4-CARBOHYDRAZIDE: A simpler derivative lacking the naphthalene moiety.
NAPHTHALENE-1-YL-METHYLIDENE-HYDRAZIDE: A compound with a similar hydrazide functional group but different aromatic structure.
Uniqueness
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to the combination of the quinoline and naphthalene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C22H17N3O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O/c1-15-13-20(19-11-4-5-12-21(19)24-15)22(26)25-23-14-17-9-6-8-16-7-2-3-10-18(16)17/h2-14H,1H3,(H,25,26)/b23-14+ |
InChI Key |
HYBNKMCVSOWEEX-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11683832.png)
![Methyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11683835.png)
![2-(4-Methylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11683857.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11683860.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683876.png)
![(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11683880.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B11683889.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B11683891.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11683895.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11683896.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683900.png)
![Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11683906.png)
![2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683922.png)
